molecular formula C19H16ClNO2 B13845838 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one

8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one

Cat. No.: B13845838
M. Wt: 325.8 g/mol
InChI Key: YLJNSMUTFUSLOW-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, in particular, features a benzyloxy group at the 8th position, a chlorine atom at the 3rd position, and a dihydrocarbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully reduced form.

    Substitution: The benzyloxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Materials Science: It is used in the development of new materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    9-(Benzyloxy)-9H-fluorene: Used in organic synthesis and materials science.

    N-(Benzyloxy)benzylimidazoles: Studied for their antihypertensive properties.

Uniqueness

8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

3-chloro-8-phenylmethoxy-1,2,3,9-tetrahydrocarbazol-4-one

InChI

InChI=1S/C19H16ClNO2/c20-14-9-10-15-17(19(14)22)13-7-4-8-16(18(13)21-15)23-11-12-5-2-1-3-6-12/h1-8,14,21H,9-11H2

InChI Key

YLJNSMUTFUSLOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2)C(=CC=C3)OCC4=CC=CC=C4)C(=O)C1Cl

Origin of Product

United States

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